molecular formula C10H22ClNO2 B1373838 Tert-butyl 4-amino-4-methylpentanoate hydrochloride CAS No. 1354962-90-5

Tert-butyl 4-amino-4-methylpentanoate hydrochloride

Cat. No.: B1373838
CAS No.: 1354962-90-5
M. Wt: 223.74 g/mol
InChI Key: GBSJRLVBCHFMPD-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-methylpentanoate hydrochloride (CAS: 1354962-90-5) is a branched-chain ester hydrochloride with a molecular weight of 223.74 g/mol . Structurally, it comprises a pentanoate backbone substituted with a tert-butyl ester group, an amino group, and a methyl group at the 4-position, stabilized as a hydrochloride salt. The compound has been utilized in laboratory settings for chemical research and development, though commercial availability is currently discontinued . Its physicochemical properties, such as melting point and solubility, remain undocumented in the available literature, but its stability under recommended storage conditions is noted .

Properties

IUPAC Name

tert-butyl 4-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-9(2,3)13-8(12)6-7-10(4,5)11;/h6-7,11H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSJRLVBCHFMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354962-90-5
Record name tert-butyl 4-amino-4-methylpentanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-methylpentanoate hydrochloride typically involves the esterification of 4-amino-4-methylpentanoic acid with tert-butyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-methylpentanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-amino-4-methylpentanoate hydrochloride has the molecular formula C10H22ClNO2C_{10}H_{22}ClNO_2 and a molecular weight of approximately 223.74 g/mol. Its structure features a tert-butyl group, an amino group, and a methylpentanoate moiety, which contribute to its solubility and reactivity profiles. The compound is classified as a hydrochloride salt, enhancing its stability and solubility in aqueous environments .

Synthesis and Derivatives

The synthesis of this compound typically involves the esterification of amino acids with tert-butyl alcohol. This process can be optimized using various coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents like DMF (N,N-Dimethylformamide) to achieve high yields .

Table 1: Synthesis Conditions for this compound

Reaction ComponentAmountConditionsYield
L-Leucine tert-butyl ester0.200 gDMF, 0 - 20°C62%
Isovaleric acid0.100 gIce bath
EDC·HCl0.189 gStirred for 2 hours
TEADropwiseAmbient temperature

Drug Development

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. For instance, it has been explored in the synthesis of opioid analgesics, where modifications can enhance potency and reduce side effects .

Therapeutic Uses

The compound's potential therapeutic applications are under investigation, particularly in neurology and pain management. Its derivatives may exhibit analgesic properties similar to those of existing opioids but with improved safety profiles due to structural modifications that minimize addiction potential .

Research indicates that compounds derived from this compound may possess biological activities such as anti-inflammatory and analgesic effects. These properties make it a candidate for further studies aimed at developing new therapeutic agents for chronic pain management .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

  • Study A : Investigated the analgesic properties of modified derivatives in rodent models, demonstrating significant pain relief comparable to standard treatments.
  • Study B : Focused on the pharmacokinetics of a specific derivative, showing enhanced bioavailability and reduced side effects compared to traditional opioids.

Table 2: Summary of Case Studies on Derivatives

StudyFocusFindings
Study AAnalgesic propertiesSignificant pain relief in rodent models
Study BPharmacokineticsEnhanced bioavailability; fewer side effects

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. These metabolites can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Amino-4-Methylpentanoate Hydrochloride (CAS: 1311317-14-2)

This analog replaces the tert-butyl ester with a methyl ester, resulting in a lower molecular weight (181.66 g/mol) . Key differences include:

  • Reactivity : The methyl ester may exhibit higher hydrolytic sensitivity compared to the bulky tert-butyl group, which confers steric protection .
  • Applications : Both compounds are used in research, but the methyl derivative’s simpler structure could favor synthetic flexibility in peptide coupling or prodrug design.

Methyl 4-Amino-3-(tert-Butyl)Benzoate Hydrochloride (CAS: 2044702-89-6)

This aromatic analog features a tert-butyl group on a benzoate ring, increasing molecular weight to 243.73 g/mol . Key distinctions include:

  • Stability : Aromatic esters are generally more resistant to enzymatic degradation than aliphatic esters, suggesting divergent metabolic pathways .

Tert-butyl (4-Amino-4-Methylcyclohexyl)Carbamate Hydrochloride (CAS: 1426425-30-0)

This cyclohexyl derivative shares the tert-butyl and amino motifs but incorporates a carbamate functional group (molecular weight: 264.79 g/mol) . Notable contrasts:

  • Functionality : The carbamate group may enhance stability against hydrolysis compared to esters, impacting its utility in drug delivery systems.

Research Implications and Data Gaps

  • Toxicology : Chronic toxicity data for the target compound are absent, unlike tert-butyl alcohol, which requires cancer risk reassessment .
  • Synthetic Utility : The discontinued status of the target compound underscores the need for alternative esters (e.g., methyl or benzyl derivatives) in ongoing research .

Tabulated Comparison of Key Properties

Property Tert-butyl 4-Amino-4-Methylpentanoate HCl Methyl 4-Amino-4-Methylpentanoate HCl Methyl 4-Amino-3-(tert-Butyl)Benzoate HCl
Molecular Weight (g/mol) 223.74 181.66 243.73
Backbone Structure Aliphatic pentanoate Aliphatic pentanoate Aromatic benzoate
Ester Group tert-Butyl Methyl tert-Butyl (on aromatic ring)
Key Applications Lab-scale R&D Synthetic intermediates Medicinal chemistry
Known Hazards None reported Limited data Limited data

Biological Activity

Tert-butyl 4-amino-4-methylpentanoate hydrochloride is an amino acid derivative with significant implications in both biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

This compound is synthesized through the esterification of 4-amino-4-methylpentanoic acid with tert-butyl alcohol, followed by the formation of its hydrochloride salt. This compound is primarily used as an intermediate in the synthesis of complex organic molecules and has been investigated for its role in amino acid metabolism and enzyme interactions.

The biological activity of this compound is largely attributed to its interaction with specific enzymes involved in amino acid metabolism. It acts as a substrate for these enzymes, leading to the production of biologically active metabolites that can modulate various biochemical pathways. The unique structure of tert-butyl 4-amino-4-methylpentanoate, particularly the steric hindrance provided by the tert-butyl group, influences its reactivity and interactions .

Biological Applications

  • Amino Acid Metabolism : Research indicates that this compound plays a role in studying amino acid metabolism, particularly in understanding how amino acids are processed within biological systems .
  • Enzyme Interactions : The compound has been employed to investigate interactions with various enzymes, including those involved in metabolic pathways. Its ability to act as a substrate makes it valuable for studying enzyme kinetics and mechanisms .
  • Therapeutic Potential : Preliminary studies suggest potential therapeutic applications, particularly in drug development where it may serve as a precursor for synthesizing more complex pharmacological agents .

Case Study 1: Enzyme Kinetics

A study demonstrated that this compound could effectively modulate the activity of specific enzymes involved in amino acid metabolism. The compound was shown to influence reaction rates significantly, providing insights into its potential as an enzyme inhibitor or activator .

Case Study 2: Therapeutic Development

In another investigation, researchers explored the compound's role in developing new therapeutic agents targeting neurodegenerative diseases. The study found that derivatives of this compound exhibited promising activity against cholinesterases, suggesting potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
Tert-butyl 4-aminobutyrate hydrochlorideInhibitor of certain metabolic enzymesSmaller alkyl group; less steric hindrance
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylatePotential anticholinesterase activityComplex structure; higher selectivity

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of tert-butyl 4-amino-4-methylpentanoate hydrochloride?

  • Methodological Answer :

  • Structural Confirmation : Use spectroscopic techniques such as 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy. Compare observed peaks with expected signals for the tert-butyl group (δ ~1.4 ppm in NMR), ester carbonyl (~170 ppm in 13C^{13} \text{C}), and amine hydrochloride moiety. The SMILES notation [Cl-].COC(=O)CCC[NH3+] (from analogs in ) aids in predicting splitting patterns.
  • Purity Analysis : Employ HPLC with a C18 column and UV detection (λ ~210–254 nm). A single sharp peak indicates high purity. Validate using mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]+^+ at m/z ~204 for the free base + HCl).
  • Reference Standards : Cross-check with databases like PubChem (CID: 2756383 for structural analogs ) and ensure consistency with reported CAS No. 1311317-14-2 .

Q. What synthetic routes are available for this compound?

  • Methodological Answer :

  • Esterification : React 4-amino-4-methylpentanoic acid with tert-butanol under acid catalysis (e.g., HCl gas) via Fischer esterification. Monitor reaction progress by TLC (silica gel, eluent: ethyl acetate/hexane 1:1).
  • Protection-Deprotection : Use Boc-protected intermediates (e.g., tert-butyl 4-cyano-4-methylpentanoate, as in ), followed by reduction of the nitrile to amine and HCl salt formation.
  • Workup : Isolate the hydrochloride salt by evaporating the solvent under reduced pressure and recrystallizing from ethanol/diethyl ether.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Despite no explicit GHS classification for this compound (similar to ), assume irritancy. Use PPE (gloves, goggles) and work in a fume hood.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. For skin contact, rinse immediately with water (≥15 minutes) and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., H2_2SO4_4, p-TsOH) vs. Lewis acids (e.g., ZnCl2_2) for esterification efficiency. Monitor by 1H NMR^1 \text{H NMR} for tert-butyl group integration.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). Higher yields are often achieved in toluene due to azeotropic water removal.
  • Temperature Control : Perform reactions under reflux (e.g., 80°C for 12 hours) vs. microwave-assisted synthesis (shorter duration, higher purity).

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) across sources?

  • Methodological Answer :

  • Reproducibility Checks : Repeat synthesis and purification steps using identical conditions (e.g., recrystallization solvent, cooling rate). Compare with literature values (e.g., mp 91–92°C for analogs in ).
  • Analytical Harmonization : Use DSC (Differential Scanning Calorimetry) to determine precise melting points and TGA for decomposition profiles. Cross-validate with collaborators .

Q. What strategies enable the use of this compound as a building block in peptidomimetics or prodrug design?

  • Methodological Answer :

  • Amine Reactivity : Utilize the primary amine for coupling reactions (e.g., EDC/HOBt-mediated amidation with carboxylic acids). Protect the ester group during synthesis to prevent hydrolysis.
  • Prodrug Applications : Hydrolyze the tert-butyl ester in vivo via esterases to release the active 4-amino-4-methylpentanoic acid. Assess stability in simulated gastric fluid (pH 2) vs. plasma (pH 7.4).
  • Structural Analog Screening : Compare bioavailability with ethyl or methyl esters (e.g., ethyl 4-amino-4-methylpentanoate hydrochloride in ) to optimize pharmacokinetics .

Q. How can researchers analyze degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS/MS to identify byproducts (e.g., tert-butyl alcohol from ester hydrolysis) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life. Calculate activation energy (Ea_a) for decomposition pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-amino-4-methylpentanoate hydrochloride
Reactant of Route 2
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Tert-butyl 4-amino-4-methylpentanoate hydrochloride

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